Home > Products > Screening Compounds P83684 > Cinnarizine dihydrochloride
Cinnarizine dihydrochloride - 7002-58-6

Cinnarizine dihydrochloride

Catalog Number: EVT-1573200
CAS Number: 7002-58-6
Molecular Formula: C26H30Cl2N2
Molecular Weight: 441.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cinnarizine dihydrochloride is a compound primarily recognized for its antihistamine properties and its role as a calcium channel blocker. Classified under the diphenylmethylpiperazine group, it is commonly prescribed to alleviate symptoms associated with motion sickness, vertigo, and nausea due to various causes, including chemotherapy and Ménière's disease. Cinnarizine has also been noted for its potential to induce drug-induced parkinsonism, making its pharmacological profile particularly significant in clinical contexts .

Source and Classification

Cinnarizine is synthesized from piperazine derivatives and is categorized as a small molecule drug. It is classified within the broader categories of antihistamines and calcium channel blockers. The compound's chemical formula is C26H28N2C_{26}H_{28}N_{2}, with a molar mass of approximately 368.524 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of cinnarizine involves several steps, typically starting from piperazine and utilizing various chemical reagents. Notable methods include:

  1. Initial Preparation: Anhydrous piperazine is prepared using Dean-Stark water trap reflux techniques.
  2. Bromination: Diphenyl-bromomethane is synthesized by reacting bromine with ditane under controlled conditions.
  3. Formation of Intermediate: The diphenyl-bromomethane is combined with piperazine in toluene, followed by heating to facilitate the reaction.
  4. Final Synthesis: The intermediate product undergoes further reactions with cinnamyl chloride in the presence of sodium carbonate to yield cinnarizine .

Alternative synthetic routes have been reported, including a Mannich reaction involving 1-benzhydrylpiperazine, formaldehyde, and other reagents to produce cinnarizine in a more straightforward manner .

Molecular Structure Analysis

Structure and Data

Cinnarizine has a complex molecular structure characterized by its diphenylmethyl and cinnamyl moieties attached to a piperazine ring. The structural representation can be summarized as follows:

  • IUPAC Name: 1-(diphenylmethyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine
  • SMILES Notation: C(\C=C\C1=CC=CC=C1)N1CCN(CC1)C(C1=CC=CC=C1)C1=CC=CC=C1
  • InChI Key: DERZBLKQOCDDDZ-JLHYYAGUSA-N

The three-dimensional structure reveals significant interactions between the aromatic rings and the piperazine core, which are critical for its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

Cinnarizine undergoes various chemical reactions that are essential for its synthesis and functional activity:

  • Calcium Channel Blockade: Cinnarizine inhibits L-type and T-type voltage-gated calcium channels, preventing calcium influx into smooth muscle cells, which contributes to its therapeutic effects in treating vertigo and motion sickness .
  • Binding Interactions: The compound also interacts with histamine H1 receptors and dopamine D2 receptors, influencing neurotransmitter activity and contributing to its antihistaminic properties .
Mechanism of Action

Process and Data

The mechanism of action of cinnarizine is multifaceted:

  • Calcium Channel Inhibition: By blocking calcium channels, cinnarizine reduces smooth muscle contraction in blood vessels, leading to vasodilation without directly causing vasodilation itself.
  • Receptor Binding: It binds to histamine H1 receptors, muscarinic acetylcholine receptors, and dopamine D2 receptors, modulating neurotransmission involved in vestibular function .
  • Therapeutic Effects: These actions result in improved cerebral blood flow and reduced symptoms of vertigo by addressing underlying vascular issues associated with labyrinthine disorders .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cinnarizine exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol but poorly soluble in water.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Relevant data includes:

  • Melting Point: Approximately 120–125 °C
  • pKa Value: Approximately 9.4 (indicating basicity)
  • Log P (Partition Coefficient): Approximately 4.0 (indicating lipophilicity) .
Applications

Scientific Uses

Cinnarizine is widely used in clinical settings for various applications:

  • Management of Vertigo: It is primarily utilized for treating symptoms related to vestibular disorders such as tinnitus, nausea, and vomiting.
  • Motion Sickness Prevention: Cinnarizine effectively prevents motion sickness during travel or other activities that induce nausea.
  • Research Applications: Due to its calcium channel blocking properties, cinnarizine serves as a valuable tool in pharmacological research aimed at understanding calcium signaling pathways in various tissues .
Introduction to Cinnarizine Dihydrochloride

Historical Synthesis and Development

Cinnarizine was first synthesized in 1955 by Janssen Pharmaceutica (Belgium) under the internal code R1575. Its development emerged from systematic structural exploration of benzhydrylpiperazine derivatives aimed at enhancing antihistaminic and vasoactive properties. The core synthetic pathway involves:

  • Nucleophilic substitution: Reaction between 1-(diphenylmethyl)piperazine and trans-cinnamyl chloride yields the cinnarizine free base.
  • Salt formation: Treatment with hydrochloric acid produces the dihydrochloride salt [1] [7].

Table 1: Key Milestones in Cinnarizine Development

YearEventEntity
1955Initial synthesisJanssen Pharmaceutica
1960sClinical introduction for vertigoEuropean markets
1970sExpansion as motion sickness prophylacticGlobal ex-US/Canada

The compound’s nonproprietary name derives from its cinnamyl substituent and the antihistaminic suffix "-rizine". Despite decades of clinical use, it remains unavailable in the United States and Canada due to regulatory and commercial considerations rather than efficacy or safety concerns [1] [4].

Structural Classification: Diphenylmethylpiperazine Derivatives

Cinnarizine dihydrochloride (chemical formula: C₂₆H₂₈N₂·2HCl, molecular weight: 441.43 g/mol) belongs to the diphenylmethylpiperazine structural family characterized by:

  • A piperazine ring facilitating conformational flexibility.
  • A diphenylmethyl (benzhydryl) group attached to one piperazine nitrogen, enabling histamine H₁-receptor binding.
  • A trans-cinnamyl moiety linked to the opposite nitrogen, contributing to calcium channel blocking activity [1] [5] [6].

Table 2: Structural and Pharmacophoric Features

Structural ComponentPharmacological RoleTarget Engagement
Benzhydryl groupH₁-receptor antagonismVestibular symptom suppression
Piperazine coreConformational adaptabilityMulti-target binding
Cinnamyl side chainCalcium channel blockadeVasodilation, anti-ischemic effects

The spatial configuration (E-isomer predominance) and lipophilicity (logP ≈ 5.19) permit blood-brain barrier penetration, centralizing its anti-vertigo effects. X-ray crystallography confirms the extended conformation of the cinnamyl chain, optimizing interaction with L-type calcium channels [5] [6]. Key derivatives include:

  • Flunarizine: Fluorinated analog with enhanced calcium channel affinity and prolonged half-life.
  • Combinatorial analogs: Hybrid structures incorporating pyridine or imidazole rings for augmented potency [1].

Regulatory Approvals and Global Pharmacopeial Status

Cinnarizine dihydrochloride holds pharmacopeial recognition in multiple jurisdictions but exhibits significant geographic availability disparities:

Regulatory Recognition

  • European Pharmacopoeia (Ph. Eur.): Monograph 01/2008:1097 specifies identification, assay (99.0–101.0%), and impurity controls.
  • British Pharmacopoeia (BP): Complies with dosage standards for 15mg/75mg tablets.
  • Absence in USP-NF: Reflects non-approval in the United States [4] [7].

Marketing Authorizations

The compound is commercially available under 50+ brand names across 80+ countries, including:

  • Europe: Stugeron® (UK), Arlevert® (combination with dimenhydrinate; Germany, Switzerland).
  • Asia: Stutgin® (Japan), Cinarin® (Philippines, Bangladesh).
  • Latin America: Antigeron® (Brazil), Cinarizina Andromaco® (Chile) [4].

Table 3: Global Pharmacopeial and Regulatory Status

RegionRegulatory StatusMajor BrandsMarketing Authorization Holders
European UnionApproved (Ph. Eur.)Stugeron®, Arlevert®Janssen, Hennig Arzneimittel
United KingdomApproved (BP)Boots Motion Sickness®The Boots Company
JapanApproved (JP)Stutgin®Mitsubishi Tanabe Pharma
United StatesNot approved

Certificate of Suitability (CEP) holders include Janssen Pharmaceutica (Belgium), Hikal Ltd (India), and Shaanxi Hanjiang Pharmaceutical (China), ensuring compliance with Ph. Eur. quality standards [7].

Table 4: Standardized Compound Synonyms and Identifiers

Identifier TypeDesignation
IUPAC Name1-(Diphenylmethyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride
CAS Registry7002-58-6 (dihydrochloride); 298-57-7 (free base)
UNII5AKM4OA6VO
PubChem CID6444556
DrugBank IDDB00568
KEGG DRUGD07734
SynonymsCinnarizine HCl; Cinarizina; Stugeron; R 1575

Sources: [4] [5] [6]

Properties

CAS Number

7002-58-6

Product Name

Cinnarizine dihydrochloride

IUPAC Name

1-benzhydryl-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride

Molecular Formula

C26H30Cl2N2

Molecular Weight

441.4 g/mol

InChI

InChI=1S/C26H28N2.2ClH/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25;;/h1-17,26H,18-22H2;2*1H/b13-10+;;

InChI Key

LFZJFDJDYASRCA-JFXLULTRSA-N

SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.